molecular formula C7H10O2 B13203387 5-Hydroxybicyclo[2.2.1]heptan-2-one

5-Hydroxybicyclo[2.2.1]heptan-2-one

Cat. No.: B13203387
M. Wt: 126.15 g/mol
InChI Key: MEKPWSWDFQIUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxybicyclo[2.2.1]heptan-2-one is a bicyclic compound with a hydroxyl group and a ketone functional group. This compound is known for its unique structure, which includes a seven-membered ring system. It is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybicyclo[2.2.1]heptan-2-one can be achieved through several methods. One common approach is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . This method is highly stereoselective and allows for the preparation of enantiomerically enriched compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions. The reaction is carried out in the presence of catalysts to enhance the yield and purity of the product. The compound is then purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted bicyclic compounds.

Scientific Research Applications

5-Hydroxybicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxybicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The hydroxyl and ketone functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.

    Bicyclo[2.2.1]heptan-2-one: Lacks the hydroxyl group present in 5-Hydroxybicyclo[2.2.1]heptan-2-one.

Uniqueness

This compound is unique due to the presence of both a hydroxyl and a ketone functional group, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound in both synthetic and research applications.

Properties

IUPAC Name

5-hydroxybicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-2-4-1-5(6)3-7(4)9/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKPWSWDFQIUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.